molecular formula C24H29ClFN3O2 B560414 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride

Cat. No.: B560414
M. Wt: 446.0 g/mol
InChI Key: QQGRMONBDBMLSP-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride has a wide range of scientific research applications, including:

Chemical Reactions Analysis

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRMONBDBMLSP-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does YIL781 interact with its target and what are the downstream effects?

A: YIL781 acts as a competitive antagonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, ]. This receptor is primarily activated by ghrelin, a hormone known for its orexigenic effects (stimulating appetite). By blocking ghrelin binding to GHSR1a, YIL781 inhibits the downstream signaling pathways associated with this receptor, which include the activation of the Jak2/Stat3 pathway []. This, in turn, can impact various physiological processes, including appetite regulation [], cell proliferation [], and potentially, benign prostatic hyperplasia development [].

Q2: What are the known in vivo effects of YIL781 related to ghrelin signaling?

A: Studies using male Snord116 deletion mice, a model for Prader-Willi syndrome (PWS) characterized by hyperghrelinemia, showed that while YIL781 could acutely suppress food intake in fasted mice, it failed to produce a sustained effect on chronic food intake due to rapid adaptation []. This highlights a potential limitation of targeting the ghrelin system for long-term appetite control. Interestingly, YIL781 was also shown to attenuate the enlargement of the prostate induced by ghrelin in mice, suggesting a potential role for this compound in addressing benign prostatic hyperplasia [].

Q3: Does YIL781 interact with GHSR1a in the cerebral circulation?

A: Research suggests that YIL781 might not be directly interacting with GHSR1a in the cerebral circulation. A study investigating the effects of ghrelin-related peptides on mouse cerebral arteries found that while des-acylated ghrelin and obestatin exhibited vasodilatory effects, these effects were not blocked by YIL781 []. Furthermore, GHSR1a protein was found to be undetectable in these arteries []. This suggests the presence of an alternative, yet unidentified, receptor for ghrelin-related peptides in the cerebral endothelium [].

Q4: Are there any known limitations to using YIL781 as a therapeutic agent?

A: One significant limitation highlighted in research is the rapid adaptation observed with chronic YIL781 administration, leading to a loss of its anorexigenic effect in mice models []. This indicates that targeting the ghrelin system solely through GHSR1a antagonism might not be a viable long-term strategy for appetite control or treating conditions like PWS. Further research is needed to explore potential solutions to overcome this adaptation or identify alternative targets within the ghrelin signaling pathway.

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